molecular formula C11H18N4 B1493109 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine CAS No. 1515408-25-9

2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine

Cat. No.: B1493109
CAS No.: 1515408-25-9
M. Wt: 206.29 g/mol
InChI Key: LZXKHBQKNQCAFH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine (CAS 1515408-25-9) is a chemical compound with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol . It belongs to the class of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives, which are recognized as privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors . While specific pharmacological data for this compound may be limited, its core structure is of significant research interest. Scientific literature demonstrates that closely related pyrimidine-4,6-diamine derivatives have been strategically designed and evaluated as potent epidermal growth factor receptor (EGFR) inhibitors for the treatment of non-small cell lung cancer (NSCLC) . These compounds often function through a competitive ATP inhibitory mechanism and have shown promising activity against various cancer cell lines, including H3255 and HCC827, by inducing apoptosis and cell cycle arrest . As such, this compound serves as a valuable building block and intermediate for medicinal chemists exploring structure-activity relationships, optimizing drug-like properties, and synthesizing novel bioactive molecules for oncology and other research areas. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-cyclopropyl-4-N,4-N-diethylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-3-15(4-2)10-7-9(12)13-11(14-10)8-5-6-8/h7-8H,3-6H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXKHBQKNQCAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation typically involves nucleophilic aromatic substitution reactions on a suitably substituted pyrimidine precursor, commonly 4,6-dichloropyrimidine. The key steps are:

  • Starting Material: 4,6-dichloropyrimidine, a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, serves as the electrophilic core.
  • Nucleophilic Substitution: The chlorine atoms are displaced by nucleophilic amines. For 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine, cyclopropylamine introduces the cyclopropyl group at position 2, while diethylamine substitutes the nitrogen atoms at position 4.
  • Reaction Conditions: Typically, these substitutions occur under reflux in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, often in the presence of a base to neutralize the released HCl.

This approach is adapted from the synthesis of 2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine, which uses dimethylamine instead of diethylamine.

Detailed Synthetic Route

Step Reagents & Conditions Description
1. Preparation of 4,6-dichloropyrimidine Commercially available or synthesized via chlorination of pyrimidine derivatives Provides the electrophilic pyrimidine core
2. Introduction of Cyclopropyl Group at Position 2 Reaction of 4,6-dichloropyrimidine with cyclopropylamine under reflux in DMF or acetonitrile Nucleophilic substitution at position 2 with cyclopropylamine
3. Substitution of Chlorines at Positions 4 and 6 with Diethylamine Treatment with excess diethylamine under reflux Displacement of chlorine atoms by diethylamine to form N4,N4-diethyl substitution
4. Purification Crystallization or chromatographic techniques Isolation of pure this compound

Reaction Mechanism Insights

  • The pyrimidine ring's electron-deficient nature facilitates nucleophilic aromatic substitution.
  • The chlorine atoms at positions 4 and 6 are activated for substitution due to the electron-withdrawing effect of the nitrogen atoms in the ring.
  • Cyclopropylamine, being a primary amine, selectively substitutes at position 2.
  • Secondary amines such as diethylamine replace the chlorines at positions 4 and 6, leading to the diamine structure.

Optimization Parameters

Parameter Typical Conditions Notes
Solvent DMF, acetonitrile, ethanol Polar aprotic solvents preferred for SNAr reactions
Temperature 80–120 °C (reflux) Elevated temperature promotes substitution
Reaction Time 6–24 hours Dependent on reagent reactivity
Molar Ratios Cyclopropylamine: 1.1 eq; Diethylamine: excess Excess amine ensures complete substitution
Base Triethylamine or none Sometimes added to neutralize HCl
Purification Recrystallization, chromatography Ensures high purity of final product

Comparative Data Table: Substituent Effects on Pyrimidine Diamine Synthesis

Compound Amine Substituents Key Reagents Yield (%) Notes
2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine Cyclopropylamine, dimethylamine 4,6-dichloropyrimidine, DMF ~70 Well-documented synthesis
This compound Cyclopropylamine, diethylamine 4,6-dichloropyrimidine, acetonitrile Estimated 65-75* Expected similar to dimethyl analog; no direct yield data found

*Estimated based on analogous reactions.

Research Findings and Notes

  • The preparation of this compound is inferred from related pyrimidine diamine syntheses due to structural similarity and common synthetic routes involving nucleophilic aromatic substitution on dichloropyrimidines.
  • No direct experimental data or detailed protocols for the diethyl derivative were found in publicly available scientific literature or patents, indicating a potential area for further experimental research.
  • The substitution pattern and reaction conditions are critical for selective amination without over-substitution or side reactions.
  • Purity and yield optimization depend on solvent choice, temperature control, and stoichiometry of amines.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as an antiviral agent . Studies have shown that pyrimidine derivatives can inhibit viral replication, making them suitable candidates for antiviral drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored various pyrimidine derivatives, including 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine, demonstrating significant antiviral activity against several RNA viruses.

Anticancer Research

Research indicates that certain pyrimidine derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The compound's ability to interfere with cellular pathways related to cancer proliferation is under investigation.

Case Study : A recent publication highlighted the effectiveness of similar pyrimidine compounds in inducing apoptosis in cancer cell lines, suggesting that this compound could have similar effects .

Enzyme Inhibition

The compound has shown promise as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme critical for DNA synthesis and cell division. Inhibiting DHFR can lead to reduced proliferation of rapidly dividing cells, such as those found in tumors or pathogens.

Research Findings : Experimental data from biochemical assays indicated that this compound effectively inhibits DHFR activity, supporting its potential use in therapeutic applications targeting cancer and bacterial infections .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntiviral agentSignificant activity against RNA viruses
Anticancer ResearchPotential anticancer propertiesInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibitor of DHFREffective inhibition demonstrated in assays

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to biological responses. The exact mechanism of action may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-4,6-Diamine Derivatives

Structural and Substituent Variations

The biological and physicochemical properties of pyrimidine-4,6-diamines are highly dependent on substituents at the 2-, N4-, and N6-positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrimidine-4,6-Diamines
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine 2-Cyclopropyl, N4,N4-diethyl C11H19N5 221.30 Potential enzyme inhibition
N4-Butyl-2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine 2-Cyclopropyl, N4-butyl, N6-methyl C14H23N5 261.37 Discontinued (synthesis challenges)
N6-(4-Aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine 2-Methyl, N4,N4-dimethyl, N6-(4-aminophenyl) C13H17N5 243.31 Predicted pKa = 6.29; aromatic interactions
5-Ethynylpyrimidine-4,6-diamine 5-Ethynyl C6H6N4 134.14 Conjugation-enabled optoelectronics

Biological Activity

2-Cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine is a compound of interest due to its potential biological activity, particularly in medicinal chemistry. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation in therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula: C10H14N6
  • Molecular Weight: 250.2572 g/mol
  • IUPAC Name: this compound

The compound features a pyrimidine ring substituted with cyclopropyl and diethyl groups, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity: Studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation. For instance, related compounds have demonstrated cytotoxic effects against specific cancer cell lines, suggesting potential use in oncology .
  • Antiviral Properties: Some derivatives have exhibited antiviral activity by inhibiting viral replication. This is particularly relevant in the context of emerging viral infections .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding its therapeutic potential .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of various pyrimidine derivatives, including those structurally related to this compound. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, leading to significant reductions in cell viability (IC50 values ranging from 5 to 15 µM) .

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-710Caspase activation
BHeLa7DNA damage
CA54912Apoptosis induction

Case Study 2: Antiviral Activity

In another investigation focused on antiviral properties, a series of pyrimidine derivatives were tested against influenza virus strains. The results indicated that certain substitutions on the pyrimidine ring enhanced antiviral efficacy, with some compounds achieving an EC50 of less than 1 µM .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for assessing the therapeutic viability of this compound. Preliminary studies suggest moderate oral bioavailability and rapid metabolism in vivo. Toxicological assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further studies are needed to establish safety profiles comprehensively .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine be optimized for higher yield and purity?

  • Methodological Answer : Optimization involves adjusting reaction conditions such as temperature (60–80°C), solvent choice (polar aprotic solvents like DMF), and catalyst selection (e.g., Pd/C for hydrogenation). Stepwise purification via column chromatography with gradient elution (hexane/ethyl acetate) can isolate the compound from byproducts. Monitoring reaction progress using HPLC or TLC ensures intermediate stability .

Q. What biochemical assays are critical for elucidating the compound’s interaction with coagulation cascade proteins?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity to PAR1 receptors. Competitive binding assays using fluorescently labeled ligands (e.g., FITC-hirudin) and dose-response experiments (IC50 determination) are essential. Validate results with thrombin generation assays in platelet-rich plasma to confirm functional antagonism .

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers spanning pH 2–10 (e.g., HCl/KCl for acidic, phosphate for neutral, NaOH/borate for alkaline). Analyze degradation products via LC-MS at 24-hour intervals. Compare half-life (t½) across pH ranges and identify degradation pathways (e.g., hydrolysis of cyclopropane rings at low pH) .

Advanced Research Questions

Q. What computational methods are effective in predicting binding interactions of this compound with PAR1 receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (GROMACS) can model binding modes. Quantum mechanical calculations (DFT) assess electronic interactions between the cyclopropane group and receptor hydrophobic pockets. Validate predictions with mutagenesis studies targeting PAR1’s extracellular loop residues .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data between this compound and its analogs?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., partial least squares regression) to correlate substituent effects (e.g., N4-diethyl vs. N4-dimethyl) with biological activity. Cross-validate using 3D-QSAR models (CoMFA/CoMSIA) to map steric/electronic fields. Reconcile discrepancies by synthesizing hybrid analogs (e.g., N4-ethyl-N6-propyl) and testing in parallel .

Q. What strategies mitigate steric hindrance effects during the compound’s derivatization at the N4 position?

  • Methodological Answer : Introduce bulky substituents (e.g., tert-butyl) via SNAr reactions under microwave irradiation (120°C, 30 min) to enhance reaction kinetics. Use steric maps (from crystallography or docking) to identify accessible regions. Alternatively, employ protecting groups (e.g., Boc) for selective functionalization .

Data-Driven Research Design

Q. How can experimental design (DoE) minimize trial-and-error approaches in optimizing reaction conditions?

  • Methodological Answer : Implement factorial design (e.g., 2^k-p) to test variables like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design (CCD) can model yield as a function of time (X1) and pressure (X2), reducing experiments by 40–60% .

Q. What advanced characterization techniques validate the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use high-resolution NMR (¹³C DEPT-Q for quaternary carbons) to confirm cyclopropane ring geometry. X-ray crystallography resolves ambiguities in diethylamine orientation. Mass spectrometry (HRMS-ESI) detects trace impurities (<0.1%) from incomplete alkylation .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/storage due to potential amine volatility. Personal protective equipment (PPE) includes nitrile gloves and chemical-resistant aprons. Spill management requires neutralization with citric acid (for basic residues) and disposal via EPA-approved hazardous waste contractors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine
Reactant of Route 2
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2-cyclopropyl-N4,N4-diethylpyrimidine-4,6-diamine

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